molecular formula C20H16F2N6O3 B2499097 N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide CAS No. 1251558-87-8

N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide

Cat. No.: B2499097
CAS No.: 1251558-87-8
M. Wt: 426.384
InChI Key: PSXABOQVQXUTDZ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with fluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazolopyrimidine core is known to interact with nucleotide-binding sites, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3-fluoro-4-methoxyphenyl)-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide lies in its triazolopyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-fluoro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N6O3/c1-31-16-7-6-14(10-15(16)22)24-18(29)11-28-20(30)27-9-8-17(25-19(27)26-28)23-13-4-2-12(21)3-5-13/h2-10H,11H2,1H3,(H,24,29)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXABOQVQXUTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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